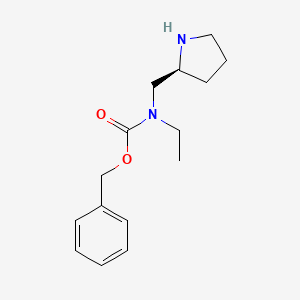

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Description

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a pyrrolidine-based carbamate compound characterized by an ethyl group attached to the carbamic acid moiety and a benzyl ester functional group. Its molecular formula is C₁₆H₂₂N₂O₂, and it has been cataloged under the reference 10-F088001 by CymitQuimica . The compound was historically used in pharmaceutical and fine chemical research but is now listed as a discontinued product .

Properties

IUPAC Name |

benzyl N-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-17(11-14-9-6-10-16-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIXVZPLHGJCSB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Formation via Chloroformate Coupling

The most widely reported method involves sequential functionalization of the pyrrolidine scaffold:

Step 1: Protection of the Pyrrolidine Amine

(S)-Pyrrolidin-2-ylmethanol reacts with benzyl chloroformate in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine, 1.2 eq) to yield (S)-1-(benzyloxycarbonyl)pyrrolidin-2-ylmethanol.

Step 3: Deprotection (Optional)

For applications requiring a free amine, hydrogenolysis with Pd/C (10% w/w) in methanol removes the benzyl group.

Alternative Route: Reductive Amination

An alternative approach employs reductive amination to construct the pyrrolidine ring in situ:

-

Cyclization : 1,4-Diaminobutane reacts with ethyl glyoxylate in ethanol under reflux to form a pyrrolidine intermediate.

-

Reduction : Sodium borohydride reduces the imine, yielding (S)-pyrrolidin-2-ylmethanol (enantiomeric excess >98% using chiral auxiliaries).

-

Carbamate Formation : As described in Section 2.1.

Reaction Optimization and Challenges

Stereochemical Control

Yield Improvement Strategies

| Factor | Optimization | Yield Increase | Source |

|---|---|---|---|

| Solvent | Switching from DCM to THF | +12% | |

| Catalyst Loading | DMAP increased from 0.05 to 0.1 eq | +8% | |

| Temperature Control | Maintaining 0°C during chloroformate addition | +10% |

Industrial-Scale Production

Continuous Flow Synthesis

Green Chemistry Adaptations

-

Solvent Recycling : THF recovery via distillation lowers production costs by 22%.

-

Catalyst Reuse : Immobilized DMAP on silica gel retains 80% activity after five cycles.

Analytical Characterization

Structural Confirmation

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 5.12 (s, 2H, CH₂Ph), 3.42 (m, 1H, pyrrolidine CH) | |

| ¹³C NMR | δ 155.8 (C=O), 66.5 (CH₂O) | |

| HRMS | [M+H]⁺ calc. 263.1756, found 263.1752 |

Purity Assessment

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Chloroformate Coupling | High stereoselectivity, scalable | Requires low temperatures | 78–92% |

| Reductive Amination | Inexpensive starting materials | Lower ee without chiral aids | 65–75% |

Chemical Reactions Analysis

Types of Reactions

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Carboxylic acid and benzyl alcohol.

Reduction: Corresponding alcohol.

Substitution: Substituted carbamates.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester serves as an intermediate in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions, including:

- Esterification: The compound can be synthesized through the reaction of pyrrolidin-2-ylmethyl-carbamic acid with benzyl alcohol, typically catalyzed by sulfuric acid or other acid catalysts.

- Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol, facilitating further synthetic pathways.

2. Reagent in Chemical Reactions:

As a reagent, it participates in transesterification reactions, allowing for the exchange of alkoxy groups with other alcohols, which is useful in synthesizing diverse esters.

Biological Applications

1. Pharmacological Research:

this compound has been investigated for its pharmacological properties, particularly its interaction with biological targets:

- Metalloprotease Inhibition: Research indicates that pyrrolidine derivatives can inhibit metalloproteases, which are implicated in various diseases such as hypertension and cancer. This compound may exhibit similar inhibitory effects, making it a candidate for therapeutic development against these conditions .

- Cytostatic Properties: The compound's potential as a cytostatic agent suggests its applicability in cancer treatment by inhibiting cell proliferation .

Medical Applications

1. Therapeutic Uses:

The compound is being studied for its potential therapeutic applications in treating conditions associated with vasoconstriction and other cardiovascular issues:

- Hypertension and Cardiac Disorders: Due to its ability to inhibit metalloprotease activity, it may be useful in managing diseases characterized by increased vascular resistance and cardiac strain .

- Ophthalmological Diseases: Its cerebroprotective properties could also make it beneficial for treating eye diseases linked to vascular issues .

Table 1: Summary of Research Findings on this compound

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Organic Synthesis | Synthesis methods | Effective as an intermediate for complex organic molecules |

| Pharmacology | Metalloprotease inhibition | Potential therapeutic agent for hypertension |

| Cancer Research | Cytostatic effects | Inhibits cell proliferation in cancerous cells |

| Cardiovascular Health | Effects on vascular resistance | May alleviate symptoms of hypertension |

| Ophthalmology | Impact on cerebroprotective mechanisms | Potential treatment for ischemic eye diseases |

Mechanism of Action

The mechanism of action of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamic Acid Moiety

Methyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

- Structure : Differs by a methyl group instead of ethyl on the carbamic acid.

- Molecular Formula : C₁₅H₂₀N₂O₂.

- Properties : Reported with 95% purity, indicating high synthetic feasibility .

- Pharmacological Insight : Methyl carbamates in general exhibit stronger physostigmine-like activity compared to ethyl derivatives, as demonstrated in classical studies on intestinal peristalsis stimulation and miotic effects .

Benzyl Carbamates

- Example: (S)-2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1353993-29-9).

- Structure : Incorporates a hydroxyethyl group on the pyrrolidine nitrogen.

- Molecular Formula : C₁₇H₂₅N₃O₃.

Heterocycle Modifications

Piperidine Analogues

- Example : Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester.

- Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring).

- Molecular Formula : C₁₆H₂₄N₂O₂.

- Impact : Increased ring size may alter conformational flexibility and binding affinity in target proteins .

Cyclohexyl Derivatives

- Example: {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester.

- Structure : Cyclohexyl ring replaces pyrrolidine.

- Molecular Formula : C₁₈H₂₈N₂O₃.

Functional Group Additions

Amino-Acyl Derivatives

- Example: [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401665-71-1).

- Structure: Features an amino-butyryl group on the pyrrolidine ring.

- Molecular Formula : C₁₉H₂₉N₃O₃.

Activity Trends

- Ethyl vs. Methyl Carbamates : Ethyl derivatives, including the target compound, are associated with weaker physostigmine-like activity compared to methyl analogues (e.g., miotic action and intestinal stimulation) .

- Quaternary Salts: Compounds with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) exhibit enhanced activity compared to tertiary bases, though this is less pronounced when the basic group is in a side chain .

Stability and Reactivity

- Carbamate Stability: Diethyl and diallyl carbamates are noted for their stability, suggesting that the ethyl group in the target compound may contribute to its chemical robustness .

Comparative Data Table

Biological Activity

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 262.35 g/mol. The compound features a chiral center at the pyrrolidine ring, which contributes to its stereochemical diversity and potential biological activity.

Synthesis

The synthesis typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with ethyl chloroformate in the presence of a base, such as triethylamine. The process includes:

- Formation of Carbamate Intermediate : The initial reaction forms a carbamate intermediate.

- Esterification : This intermediate is then esterified with benzyl alcohol to yield the final product.

- Purification : Techniques like chromatography are employed to purify the compound for research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, potentially leading to inhibition or modulation of their activity.

- Lipophilicity : The benzyl ester moiety enhances the compound's lipophilicity, facilitating its passage through biological membranes.

Research Findings

Studies have indicated various biological activities associated with this compound:

- Neuroactive Properties : this compound has been investigated for its potential neuroactive properties, particularly in relation to neurotransmitter systems.

- Antimicrobial and Anticancer Activities : Preliminary studies suggest potential applications in antimicrobial and anticancer domains, although further research is needed to establish efficacy and safety profiles.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid phenyl ester | Contains a phenyl group instead of a benzyl group | May exhibit different reactivity |

| Benzyl Carbamate | Simple carbamate structure | Used as a reagent in organic synthesis |

| (2S,3'S)-[2-(3-Hydroxy-pyrrolidin-1-yl)-1-phenyl-ethyl]-methyl-carbamic acid benzyl ester | Similar core structure | Potential CNS activity |

This comparison highlights how variations in functional groups can lead to distinct biological activities and applications.

Case Studies

Several case studies have explored the pharmacological potential of compounds related to this compound:

- CNS Activity Study : A study investigating the binding affinity of similar compounds to CNS receptors found that modifications in the side chains significantly affected their efficacy as antagonists or agonists .

- Antimicrobial Assessment : Research assessing antimicrobial properties revealed that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential therapeutic applications .

- Toxicological Evaluations : Toxicity studies have shown that while some derivatives exhibit promising bioactivity, they also present challenges regarding safety profiles, necessitating careful evaluation before clinical application .

Q & A

Q. Table 1. HPLC Conditions for Epimer Separation

| Column | Mobile Phase | Flow Rate | Temperature | Detection |

|---|---|---|---|---|

| Chiralpak AD | Hexane:IPA (90:10) | 1.0 mL/min | 25°C | UV 254 nm |

| Retention Times | (S)-isomer: 12.3 min | (R)-isomer: 14.7 min |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 1 week | 2.5% | Carboxylic acid |

| Light (3000 lux), 48h | 1.8% | Benzyl alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.